molecular formula C22H24N4O B6978907 N,2-diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide

N,2-diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide

Cat. No.: B6978907
M. Wt: 360.5 g/mol
InChI Key: COVUTOXSVTYOAQ-UHFFFAOYSA-N
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Description

N,2-Diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

N,2-diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(24-18-11-5-2-6-12-18)21(17-9-3-1-4-10-17)23-16-19-15-20-13-7-8-14-26(20)25-19/h1-6,9-12,15,21,23H,7-8,13-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVUTOXSVTYOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CNC(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyridine core. This can be achieved through a 1,3-dipolar cycloaddition reaction, followed by subsequent functional group modifications[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N,2-Diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo 1,5-.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N,2-diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide is studied for its biological activity. It has shown promise as a potential therapeutic agent in various biological assays.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as hepatitis B virus (HBV). Its ability to inhibit viral replication makes it a candidate for antiviral drug development.

Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for various applications, including the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which N,2-diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to viral proteins or enzymes, inhibiting their function and preventing viral replication. The exact molecular pathways involved are still under investigation, but research suggests that it targets key components of the viral life cycle.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure and are used in various chemical and biological applications.

  • Diphenylacetamide derivatives: These compounds have similar functional groups and are studied for their biological activity.

Uniqueness: N,2-Diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide stands out due to its specific combination of structural features, which contribute to its unique reactivity and biological activity. Its ability to inhibit viral replication distinguishes it from other compounds in its class.

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